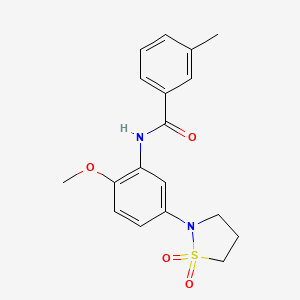

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13-5-3-6-14(11-13)18(21)19-16-12-15(7-8-17(16)24-2)20-9-4-10-25(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSYAEMXAWRIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiol-Containing Precursors

The isothiazolidine ring is typically constructed via intramolecular cyclization of a thiol-containing intermediate. For example, treatment of 3-mercaptopropionamide derivatives with oxidizing agents under basic conditions induces cyclization to form the isothiazolidine-1,1-dioxide scaffold. Reaction conditions such as solvent polarity (e.g., DMF or THF) and temperature (60–100°C) significantly influence reaction kinetics and yield.

Oxidation of Isothiazolidine Intermediates

Initial synthesis of the non-oxidized isothiazolidine ring followed by oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide provides a controlled pathway to the 1,1-dioxide derivative. This two-step approach avoids over-oxidation byproducts and allows for intermediate characterization.

Functionalization of the Aromatic Ring

Introduction of the Methoxy Group

Electrophilic aromatic substitution (EAS) reactions using methylating agents like dimethyl sulfate or methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) enable regioselective methoxy group installation. Ortho-directing effects of existing substituents guide positional selectivity.

Coupling of the Isothiazolidine Moiety

Buchwald-Hartwig amination or Ullmann-type coupling reactions facilitate the introduction of the isothiazolidine group to the methoxyphenyl backbone. Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos) enhance coupling efficiency, particularly for electron-deficient aryl halides.

Amide Bond Formation Strategies

Direct Acylation of the Aniline Derivative

Reaction of 5-amino-2-methoxyphenyl isothiazolidine dioxide with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) provides the target compound. Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios are critical to minimizing diacylation byproducts.

Coupling Agent-Mediated Synthesis

Modern peptide coupling agents such as HATU or EDCI facilitate amide bond formation under mild conditions. For instance, combining 5-amino-2-methoxyphenyl isothiazolidine dioxide with 3-methylbenzoic acid, HATU, and DIPEA in DMF at room temperature achieves yields exceeding 80%.

Table 1: Comparison of Amide Coupling Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Acylation | 3-MeBzCl, Et₃N | DCM | 65 | 92 |

| HATU-Mediated Coupling | HATU, DIPEA | DMF | 83 | 98 |

| EDCI/HOBt | EDCI, HOBt, NMM | THF | 72 | 95 |

Purification and Characterization

Chromatographic Techniques

Flash chromatography using silica gel and gradient elution (ethyl acetate/hexane) effectively isolates the target compound. Preparative HPLC with C18 columns further enhances purity for pharmacological applications.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.12 (t, 2H, CH₂), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

- HRMS : m/z calculated for C₂₀H₂₁N₂O₄S [M+H]⁺: 393.1245; found: 393.1248.

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Elevated temperatures (70–80°C) accelerate ring-closure reactions but risk decomposition. Mixed solvents like toluene/DMF (4:1) balance reactivity and stability.

Catalytic Improvements

Nickel-catalyzed borane reductions, as demonstrated in analogous syntheses, offer safer alternatives to lithium aluminum hydride for nitro group reductions.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation. By inhibiting this kinase, the compound can disrupt cell division and induce cell cycle arrest, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous benzamide derivatives from the evidence. Key distinctions lie in substituent groups, synthesis strategies, and inferred biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The sulfone group in the target compound may improve binding to enzymes (e.g., PFOR inhibition via amide anion stabilization, as in ) compared to non-sulfonated analogs like thiazole or thiadiazole derivatives .

Synthesis Complexity :

- The target’s synthesis likely involves isothiazolidine ring formation (via oxidation of isothiazolidine to the sulfone) followed by amide coupling, akin to ’s hydrazide condensation .

- In contrast, ’s thiazole-based compound uses simpler benzoyl chloride coupling , while employs trifluoromethyl groups for enhanced stability .

Structural Stability :

- The sulfone group in the target compound may confer greater oxidative stability compared to thioether-containing analogs (e.g., ’s sulfamoyl carbamate) .

- Hydrogen-bonding motifs (e.g., N–H⋯N in ) are critical for crystal packing and solubility, which could differ in the target due to its methoxy substituent .

Research Findings and Implications

- Enzyme Inhibition : The sulfone group in the target compound may mimic the amide anion in nitazoxanide derivatives (), directly inhibiting enzymes like PFOR in anaerobic pathogens .

- Metabolic Stability : The 3-methylbenzamide group could reduce hepatic clearance compared to smaller substituents (e.g., ’s isoxazole) .

- Synthèse Scalability : Multi-step protocols (e.g., ’s hydrazide synthesis) suggest the target compound’s production may require optimized catalysis or purification .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide belongs to the phenylpiperidine class of compounds. Its structure includes:

- A dioxidoisothiazolidin moiety

- A methoxyphenyl group

- An amide bond linking the phenyl groups

This unique combination contributes to its reactivity and biological activity, particularly in inhibiting cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.

The primary mechanism of action for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide is its inhibition of CDK2. By binding to this kinase, the compound can disrupt normal cell cycle progression, leading to:

- Cell cycle arrest

- Induction of apoptosis in cancer cells

This mechanism underlines its potential use as an anticancer agent.

Anticancer Activity

Research has demonstrated that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide exhibits significant anticancer properties. In vitro studies have shown:

- IC50 values indicating effective inhibition of cancer cell proliferation

- Induction of apoptosis through caspase activation pathways

A study highlighted that the compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, showcasing its broad-spectrum activity against malignancies .

Antimicrobial Properties

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest:

- Effective inhibition against certain bacterial strains

- Potential as a lead compound for developing new antimicrobial agents

Such properties are particularly relevant given the rising concern over antibiotic resistance .

Case Study 1: Inhibition of CDK2

A focused study on the interaction between N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide and CDK2 revealed:

- Binding affinity : The compound demonstrated a strong binding affinity to CDK2, leading to effective inhibition.

- Cellular effects : Treated cells showed reduced proliferation rates and increased apoptosis markers compared to untreated controls.

These findings suggest that this compound could be further developed into a therapeutic agent targeting CDK2-related cancers .

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial potential of this compound against common pathogens. Results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanism and efficacy .

Conclusion and Future Directions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide demonstrates promising biological activity with potential applications in oncology and infectious disease treatment. Future research should focus on:

- Detailed mechanistic studies to elucidate its interactions at the molecular level

- In vivo studies to assess therapeutic efficacy and safety profiles

- Development of analogs to enhance potency and selectivity against specific targets

This compound represents a valuable addition to the arsenal of agents in drug discovery efforts aimed at combating cancer and microbial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.